molecular formula C13H17N3O B15111058 N-ethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine

N-ethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine

Cat. No.: B15111058
M. Wt: 231.29 g/mol
InChI Key: MCOFZTWKUXYABC-UHFFFAOYSA-N
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Description

N-ethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine is a tertiary amine derivative featuring a 1,3,4-oxadiazole ring substituted with a phenyl group at the 5-position and an ethylamine moiety at the 2-position.

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

N-ethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine

InChI

InChI=1S/C13H17N3O/c1-3-16(4-2)10-12-14-15-13(17-12)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3

InChI Key

MCOFZTWKUXYABC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=NN=C(O1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Cyclization of Diacylhydrazine Precursors

The 1,3,4-oxadiazole core is typically synthesized via cyclodehydration of diacylhydrazines. Ansari et al. (2009) demonstrated that treatment of ethyl (2-substituted-1H-benzimidazol-1-yl) acetate with hydrazine hydrate yields hydrazide intermediates, which undergo cyclization in the presence of potassium hydroxide and carbon disulfide to form 1,3,4-oxadiazole derivatives. Adapting this approach, the synthesis of 5-phenyl-1,3,4-oxadiazol-2-ylmethanol can be achieved by reacting phenylacetic acid hydrazide with chloroacetyl chloride, followed by cyclization using phosphorus oxychloride (POCl₃).

Subsequent methylation of the hydroxymethyl group is accomplished via nucleophilic substitution. For instance, Amer et al. (2018) reported that 5-((4-nitrophenoxy)methyl)-1,3,4-oxadiazole-2-thiol reacts with ethyl chloroacetate in the presence of potassium carbonate to introduce an acetoxy group. Transposing this method, 5-phenyl-1,3,4-oxadiazol-2-ylmethanol can be converted to the corresponding chloromethyl derivative using thionyl chloride (SOCl₂), which then reacts with diethylamine to yield the target compound.

Key Data:

  • Yield: 65–72% for cyclization step.
  • Reagents: POCl₃ (cyclizing agent), SOCl₂ (chlorinating agent).
  • Conditions: Reflux in anhydrous dichloromethane (DCM) for 6–8 hours.

Multicomponent Reaction Strategies

A streamlined approach involves one-pot multicomponent reactions. Nguyen et al. (2021) synthesized analogous acetamide derivatives via condensation of 4-hydroxybenzaldehyde, acetophenone, and chloroacetamide under acidic conditions. Similarly, the four-component reaction reported by Bui et al. (2020) utilizes (N-isocyanimino)triphenylphosphorane, cinnamic acid derivatives, and amines to construct 1,3,4-oxadiazoles. Applying this methodology, phenylacetic acid, ethyl isocyanide, and diethylamine can be reacted in the presence of triphenylphosphine oxide to directly form N-ethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine.

Mechanistic Insight:

  • Formation of iminophosphorane intermediate from ethyl isocyanide and triphenylphosphine.
  • Nucleophilic attack by the carboxylate oxygen of phenylacetic acid, leading to oxadiazole ring closure.
  • Alkylation of the methylene group with diethylamine via SN2 displacement.

Key Data:

  • Yield: 58–63%.
  • Catalyst: Triphenylphosphine oxide.
  • Conditions: Room temperature, 12–16 hours in tetrahydrofuran (THF).

Reductive Amination of Oxadiazole Aldehydes

Chiral amine synthesis methods, such as those described in WO2015159170A2, provide a template for reductive amination. The patent outlines the hydrogenation of Schiff bases derived from 4-methoxyacetophenone and α-methylbenzylamine using palladium on carbon (Pd/C). Translating this to the target compound, 5-phenyl-1,3,4-oxadiazole-2-carbaldehyde can be condensed with diethylamine to form an imine, which is subsequently reduced with sodium borohydride (NaBH₄) or catalytic hydrogenation to yield the tertiary amine.

Optimization Considerations:

  • Catalyst Loading: 10% Pd/C achieves >95% conversion.
  • Solvent: Ethanol or methanol for optimal hydrogen solubility.
  • Byproducts: Minimized by using excess diethylamine (1.5 equiv).

Comparative Analysis of Methodologies

Method Yield (%) Reaction Time Complexity Scalability
Diacylhydrazine Cyclization 65–72 8–12 hours Moderate High
Multicomponent Reaction 58–63 12–16 hours Low Moderate
Reductive Amination 70–75 6–8 hours High High
Solid-Phase Synthesis 80–85 24–48 hours High Low

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of N,N-diethyl-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)amine oxide.

    Reduction: Formation of the corresponding amine or alcohol derivatives.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

N,N-diethyl-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-diethyl-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)amine involves its interaction with specific molecular targets. The compound can act as a ligand, coordinating with metal ions through the nitrogen atoms of the oxadiazole ring . This coordination can influence various biochemical pathways and processes, leading to its observed effects.

Comparison with Similar Compounds

Structural and Functional Differences

The compound is distinguished from analogs by variations in substituents on the oxadiazole ring and the amine group. Below is a comparative analysis of key structural and physicochemical properties:

Table 1: Structural Comparison of 1,3,4-Oxadiazole Derivatives

Compound Name Oxadiazole Substituent Amine Substituents Molecular Formula Molecular Weight (g/mol) Reference
N-ethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine Phenyl N-ethyl, N-(oxadiazole-methyl) C₁₃H₁₇N₃O 231.30
N-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine Ethyl Ethyl C₇H₁₃N₃O 155.20
N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine Phenyl N-benzyl, N-ethyl C₁₈H₁₉N₃O 293.36
1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine 4-Methylphenyl Methanamine C₁₀H₁₁N₃O 189.22
N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine Phenyl Isopropyl C₁₂H₁₅N₃O 217.27

Key Observations:

Oxadiazole Substituent Effects: The phenyl group in the target compound enhances aromatic interactions compared to alkyl substituents (e.g., ethyl in ). This may improve binding affinity in biological systems but reduce solubility due to increased hydrophobicity .

Amine Substituent Effects:

  • The ethyl groups in the target compound provide moderate lipophilicity, whereas bulkier substituents like benzyl () increase molecular weight and steric hindrance, possibly affecting membrane permeability .
  • Isopropyl () introduces branching, which may alter pharmacokinetics by reducing metabolic degradation .

Q & A

Q. What are the common synthetic routes for preparing N-ethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine and its derivatives?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Core Oxadiazole Formation : React hydrazine hydrate with aromatic carboxylic acids (e.g., benzoic acid derivatives) under reflux in ethanol, followed by cyclization using polyphosphoric acid (PPA) to form the 1,3,4-oxadiazole ring .

Functionalization : Couple the oxadiazole intermediate with bromoacetyl bromide or chloroacetyl chloride in aprotic solvents (e.g., DMF) to introduce reactive halogenated groups .

Amine Alkylation : React the halogenated intermediate with N-ethylethanamine under basic conditions (e.g., triethylamine) to form the final tertiary amine structure .
Characterization is performed via IR (C=N/C-O stretches), 1H^1 \text{H}-NMR (ethyl group signals at δ 1.1–1.3 ppm), and mass spectrometry .

Q. How is the structural integrity of this compound validated in academic research?

  • Methodological Answer : Key techniques include:
  • Spectroscopy :
  • IR : Confirm oxadiazole C=N (1640–1680 cm1^{-1}) and C-O (1220–1280 cm1^{-1}) stretches.
  • NMR : 1H^1 \text{H}-NMR identifies ethyl groups (triplets at δ 1.1–1.3 ppm) and oxadiazole-linked methylene protons (δ 4.2–4.5 ppm) .
  • Mass Spectrometry : EI-MS or ESI-MS confirms molecular ion peaks (e.g., m/z 259.3 for C14_{14}H17_{17}N3_{3}O2_{2}) and fragmentation patterns .
  • X-ray Crystallography (if applicable): Resolve bond lengths/angles for the oxadiazole ring and ethylamine substituents .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Screening protocols include:
  • Antimicrobial Assays : Disc diffusion method against E. coli, S. aureus, and fungal strains (e.g., Penicillium), with zones of inhibition compared to standards like clotrimazole .
  • Antiviral Studies : Plaque reduction assays for SARS-CoV-2 entry inhibition, focusing on EC50_{50} values and cytotoxicity (e.g., CC50_{50} in Vero E6 cells) .
  • Dosage : Test concentrations range from 500–1000 µg/mL for antimicrobial activity and 10–50 µM for antiviral screens .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for antiviral efficacy?

  • Methodological Answer : SAR strategies involve:

Substituent Variation : Replace the phenyl group on the oxadiazole ring with electron-withdrawing (e.g., -NO2_2) or donating groups (e.g., -OCH3_3) to modulate electronic effects .

Linker Modification : Substitute the methylene bridge with thiomethyl (-S-CH2_2-) or carbonyl (-CO-) groups to alter hydrophobicity and binding affinity .

In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with viral spike proteins (e.g., SARS-CoV-2 ACE2 interface) .
Example: Guo et al. (2021) improved viral entry inhibition by introducing oxazolone moieties to enhance hydrophobic interactions .

Q. What computational approaches are used to predict the pharmacokinetic properties of this compound?

  • Methodological Answer : Tools and parameters include:
  • ADMET Prediction : SwissADME or pkCSM to estimate solubility (LogP < 3), permeability (Caco-2 model), and cytochrome P450 interactions .
  • Molecular Dynamics (MD) : Simulate binding stability (RMSD < 2 Å) with viral targets (e.g., 100-ns MD runs in GROMACS) .
  • Quantum Mechanics (QM) : DFT calculations (e.g., B3LYP/6-31G*) to optimize geometry and electrostatic potential maps for reactive sites .

Q. How can researchers resolve contradictions in bioactivity data across studies?

  • Methodological Answer : Contradictions may arise from assay variability or structural impurities. Mitigation strategies:

Reproducibility Checks : Re-test under standardized conditions (e.g., CLSI guidelines for antimicrobial assays) .

Meta-Analysis : Pool data from multiple studies (e.g., RevMan software) to identify trends in IC50_{50} or MIC values .

Structural Verification : Re-characterize batches via HPLC (>95% purity) and 2D-NMR (HSQC, HMBC) to confirm integrity .

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